molecular formula C5H9N3S2 B2708507 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 750608-54-9

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol

Cat. No.: B2708507
CAS No.: 750608-54-9
M. Wt: 175.27
InChI Key: MYJGHPKZGZWYOE-UHFFFAOYSA-N
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Description

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol (molecular formula: C₅H₉N₃S₂) is a thiadiazole derivative featuring an isopropylamino substituent at position 5 and a thiol group at position 2 of the heterocyclic core. This compound is structurally characterized by its sulfur- and nitrogen-rich aromatic ring, which confers unique electronic properties and reactivity. It is synthesized via cyclization reactions involving thiosemicarbazides and carbon disulfide under basic conditions, a method common to many 1,3,4-thiadiazole derivatives .

Properties

IUPAC Name

5-(propan-2-ylamino)-3H-1,3,4-thiadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3S2/c1-3(2)6-4-7-8-5(9)10-4/h3H,1-2H3,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYJGHPKZGZWYOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NNC(=S)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

750608-54-9
Record name 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylamine with 2-chloro-1,3,4-thiadiazole-5-thiol. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol can be scaled up by using larger reaction vessels and continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Substitution Reactions

The amino group (-NH2) and sulfur functionalities in the thiadiazole ring allow substitution with nucleophiles. Examples include:

Reaction Type Reagents Product/Result Reference
Alkylation Alkyl halides (e.g., isopropyl bromide)Substituted thiadiazole derivatives
Arylation Aryl halides (e.g., 2-chlorophenyl derivatives)Phenyl-substituted thiadiazoles

Oxidation Reactions

The thiol (-SH) group undergoes oxidation to form disulfides or sulfonic acids:

Oxidizing Agent Product Conditions Reference
Hydrogen peroxide (H₂O₂)Disulfide (-S-S-)Mild acidic/basic conditions
Iodine (I₂)Sulfonic acid (-SO₃H)Aqueous solutions

Cyclization Reactions

The thiadiazole core can participate in annelation reactions to form fused heterocycles. For example:

  • Thiazolo[2,3-b] thiadiazoles : Formed via acid-promoted cyclization with phenacyl bromide derivatives .

  • Imidazo[2,1-b] thiadiazoles : Synthesized through condensation with α-halocarbonyl compounds .

Condensation Reactions

The amino group reacts with carbonyl compounds to form imine derivatives:

Reactant Product Application Reference
Aldehydes/ketonesSchiff basesAnti-depressant activity
β-diketonesEnamine derivativesPotential bioactivity

Characterization Techniques

  • TLC : Monitors reaction progress and purity .

  • NMR/IR/MS : Confirm structural integrity (e.g., NH stretching at ~3300 cm⁻¹, thione C=S at ~1650 cm⁻¹) .

Scientific Research Applications

The biological activity of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol has been extensively studied, revealing several promising applications:

Anticancer Properties

Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • IC50 Values : In vitro studies have reported IC50 values ranging from 0.794 µM to over 12 µM against different cancer types, indicating potent antiproliferative activity.
  • Mechanism of Action : The compound is believed to induce apoptosis in cancer cells by interfering with the cell cycle and inhibiting specific enzymes involved in tumor growth. Its thiol group can form covalent bonds with cysteine residues in proteins, leading to functional inhibition.

Antimicrobial Activity

Preliminary studies suggest that 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol may possess antimicrobial properties:

  • Bacterial Activity : The compound has shown moderate to significant activity against both Gram-positive and Gram-negative bacteria.
  • Fungal Activity : It also displays antifungal properties against various fungal strains.

Structure-Activity Relationship (SAR)

The structure of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol significantly influences its biological activity:

  • Substituents Impact Activity : Variations in substituents on the phenyl ring can enhance or diminish cytotoxicity against cancer cells.
  • Comparative Analysis : Compared to similar compounds like 5-amino-1,3,4-thiadiazole-2-thiol or 2-amino-5-mercapto-1,3,4-thiadiazole, this compound's unique steric and electronic properties contribute to its promising potential in drug development.

Table of Biological Activities

Activity TypeDetails
AnticancerSignificant cytotoxic effects; IC50 values between 0.794 µM - 12 µM
AntimicrobialModerate to significant activity against Gram-positive and Gram-negative bacteria; antifungal properties observed
MechanismInduces apoptosis; inhibits enzymes; interferes with cell cycle

Notable Studies

  • Thiadiazole Derivatives as Anticancer Agents : A study evaluated various thiadiazole derivatives for anticancer activity and reported promising results for those containing the thiol group .
  • Synthesis and Evaluation of New Derivatives : Research focused on synthesizing new derivatives that demonstrated enhanced antifungal activity compared to existing treatments .
  • Cytotoxicity Evaluation : A series of studies assessed the cytotoxic effects of thiadiazole derivatives against multiple cancer cell lines, confirming their potential as therapeutic agents .

Mechanism of Action

The mechanism of action of 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol involves its interaction with various molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the disruption of essential biological processes in microorganisms, making the compound effective as an antimicrobial agent .

Comparison with Similar Compounds

Key Observations :

  • Lipophilicity : Bulky substituents (e.g., cyclohexyl) increase hydrophobicity, enhancing membrane permeability but reducing aqueous solubility .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) polarize the thiadiazole ring, improving corrosion inhibition via stronger metal surface adsorption .
  • Bioactivity : Aromatic substituents (e.g., thiophen-2-ylmethyl) enhance antimicrobial and anticancer activity due to π-π interactions with biological targets .

Antimicrobial and Anticancer Effects

  • 5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol: Exhibits moderate antimicrobial activity, likely due to its balanced lipophilicity and thiol-mediated redox disruption .
  • Nitro-phenyl derivatives (e.g., 5-(4-nitrophenylamino)-1,3,4-thiadiazole-2-thione): Show potent inhibition of Staphylococcus aureus and Escherichia coli (MIC: 8–16 µg/mL) attributed to nitro group-induced oxidative stress .
  • Thiophene-containing analogs (e.g., 5-[(thiophen-2-ylmethyl)amino]-1,3,4-thiadiazole-2-thiol): Demonstrate superior anticancer activity (IC₅₀: 12–18 µM in lung adenocarcinoma cells) via apoptosis induction and Akt pathway suppression .

Analgesic and Anti-inflammatory Activity

  • 5-Aminoalkyl/aryl-1,3,4-thiadiazole derivatives: Compounds like 5-(3-methoxypropylamino) analogs exhibit antinociceptive effects (ED₅₀: 25 mg/kg) by modulating opioid receptors without gastrointestinal toxicity .

Corrosion Inhibition Efficiency

Thiadiazoles are effective corrosion inhibitors in acidic environments. Comparative studies reveal:

Compound Inhibition Efficiency (%) Metal Substrate Conditions Mechanism
5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol 85–90 Mild steel 1 M HCl, 298 K Adsorption via S and N atoms
5-(Ethylthio)-1,3,4-thiadiazole-2-amine 78–82 Copper 0.5 M H₂SO₄, 303 K Thiolate layer formation
AMT (5-amino-1,3,4-thiadiazole-2-thiol) 92–95 Silver NaCl solution, 298 K Chelation with metal ions

Key Factors :

  • Substituent Polarity : Electron-donating groups (e.g., isopropyl) enhance adsorption on metal surfaces by increasing electron density at sulfur atoms .
  • Steric Effects : Bulky groups reduce packing efficiency on metal surfaces, lowering inhibition efficiency compared to compact analogs like AMT .

Biological Activity

5-[(Propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol, also known as isopropylamino thiadiazole, is a compound of significant interest due to its diverse biological activities. This article explores the synthesis, biological properties, and potential therapeutic applications of this compound, supported by relevant data tables and case studies.

Synthesis and Structural Characteristics

The synthesis of 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol typically involves the reaction of isopropylamine with 2-thiol derivatives of 1,3,4-thiadiazole. The compound's structure can be characterized by various spectroscopic methods including IR and NMR spectroscopy. The key functional groups include the thiol (-SH) and the thiadiazole ring which are crucial for its biological activity.

Biological Activity Overview

The biological activities of 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol have been studied extensively. The following sections summarize its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of thiadiazole derivatives. For instance:

  • Antibacterial Activity : Compounds similar to 5-[(propan-2-yl)amino]-1,3,4-thiadiazole-2-thiol have shown effective antibacterial activity against various strains. A study indicated that derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 31.25 μg/mL against Gram-positive and Gram-negative bacteria .
CompoundMIC (μg/mL)Target Organisms
Thiadiazole Derivative A16Staphylococcus aureus
Thiadiazole Derivative B31.25Escherichia coli

Anticancer Activity

The anticancer potential of this compound has also been highlighted in several studies:

  • Cytotoxicity : Research shows that derivatives of 1,3,4-thiadiazoles can inhibit cell growth in various cancer cell lines. For example, a series of compounds demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human breast cancer (MCF-7) and lung cancer (A549) cell lines .
Cell LineIC50 (μg/mL)Compound
MCF-70.28Compound X
A5490.52Compound Y

Other Pharmacological Activities

In addition to antimicrobial and anticancer effects, thiadiazole derivatives exhibit a range of other biological activities:

  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation markers in vitro.
  • Anticonvulsant Properties : A review indicated that certain thiadiazole derivatives possess anticonvulsant activity comparable to standard medications .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of synthesized thiadiazoles against bacterial strains and found that compounds with specific substitutions on the thiadiazole ring showed enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Cytotoxicity in Cancer Cells : Another research project focused on the anticancer properties of a new series of thiadiazoles. The results indicated that modifications at the C-5 position significantly increased cytotoxicity against human colon cancer cells (HCT116), with some compounds achieving IC50 values as low as 3.29 μg/mL .

Q & A

Q. What advanced analytical techniques are required to resolve overlapping signals in complex derivatives?

  • Methodology :
  • 2D NMR (HSQC, HMBC) : Assigns carbon-proton correlations in crowded spectra .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves isotopic patterns for exact mass confirmation .
  • X-ray Crystallography : Determines absolute configuration of crystalline derivatives .

Methodological Challenges and Solutions

Q. How can researchers address low yields in multi-step syntheses of thiadiazole-triazole hybrids?

  • Solution : Optimize intermediate isolation (e.g., precipitate 4-phenyl-5-(((thiadiazole)thio)methyl)-1,2,4-triazole-3-thiol before coupling). Use flow chemistry to minimize side reactions .

Q. What experimental controls are essential when studying reactive thiol oxidation?

  • Solution : Include antioxidants (e.g., ascorbic acid) in reaction buffers. Use argon blankets to prevent aerial oxidation. Validate via blank runs and LC-MS controls .

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